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Compound of Interest

Compound Name: 1-Phenylimidazolidin-2-one

Cat. No.: B157022

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidin-2-one is a heterocyclic organic compound featuring a core
imidazolidinone ring substituted with a phenyl group. Its chemical formula is CoH10N20.[1] This
molecule serves as a crucial building block and synthetic intermediate in medicinal chemistry
and materials science. While the core structure is found in various biologically active
molecules, 1-phenylimidazolidin-2-one has gained significant attention as a scaffold for the
development of novel therapeutics, particularly in oncology. Its derivatives have been
investigated as potent antimitotic agents, functioning as prodrugs that can be selectively
activated within the tumor microenvironment, highlighting its importance for targeted cancer
therapy. This guide provides a comprehensive overview of its synthesis, physicochemical
properties, and biological significance, with a focus on its application in the development of
antimitotic prodrugs.

Physicochemical and Spectroscopic Properties

1-Phenylimidazolidin-2-one is a stable solid at room temperature. Its key identifiers and
computed properties are summarized below.
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Property Value Source(s)
IUPAC Name 1-phenylimidazolidin-2-one [1]
CAS Number 1848-69-7 [1]
Molecular Formula CoH10N20 [1]
Molecular Weight 162.19 g/mol [1]
Monoisotopic Mass 162.079312947 Da [1]
Topological Polar Surface Area  32.3 A2 [1]
XLogP3 0.9 [1]
Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor 1 1]
Count

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 1-
Phenylimidazolidin-2-one.

Spectrum Type Data Summary Source(s)

B3C-NMR Spectral data is available. [1][2]

Spectrum available
FTIR ) [1]
(Technique: KBr WAFER).

Mass spectrometry data is
GC-MS ) [1]
available.

UV-VIS spectral data is
UV-VIS , [1]
available.

Note: While the existence of these spectra is documented, specific peak assignments and
detailed spectral data require access to specialized databases.
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Synthesis of 1-Phenylimidazolidin-2-one

A common and efficient method for synthesizing 1-Phenylimidazolidin-2-one is a two-step
process starting from aniline. This process involves the formation of an intermediate, 1-(2-
chloroethyl)-3-phenylurea, followed by an intramolecular cyclization.

Step 1: Urea Formation
Aniline 2-Chloroethyl Isocyanate
iethyl Ether
Step 2: Intramolecular Cyclization
1-(2-chloroethyl)-3-phenylurea Sodium Hydride (NaH)
THH
1-Phenylimidazolidin-2-one

Click to download full resolution via product page
Fig. 1: Two-step synthesis of 1-Phenylimidazolidin-2-one.

Experimental Protocol: Synthesis from Aniline

This protocol details the synthesis which can yield 1-Phenylimidazolidin-2-one quantitatively

over two steps.
Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea
o Dissolve aniline in diethyl ether in a suitable reaction vessel.

 To this solution, add 2-chloroethyl isocyanate.
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 Stir the reaction mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC).

e Upon completion, the intermediate product, 1-(2-chloroethyl)-3-phenylurea, will precipitate
out of the solution.

o Collect the precipitate by filtration and wash with diethyl ether to yield the intermediate.
Step 2: Synthesis of 1-Phenylimidazolidin-2-one
e Suspend the dried 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

e Add sodium hydride (NaH) to the suspension. Sodium hydride acts as a base to facilitate the
intramolecular cyclization.

 Stir the mixture at room temperature.
e Monitor the reaction until the starting material is consumed.
» Upon completion, carefully quench the reaction with water.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-
Phenylimidazolidin-2-one.

Reagents / .
Step Reactants Yield
Solvents
Aniline, 2-Chloroethyl ) )
1 ) Diethyl Ether High
isocyanate
1-(2-chloroethyl)-3- _ _ _
2 Sodium Hydride, THF High
phenylurea
Overall Quantitative

Biological Activity and Mechanism of Action
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1-Phenylimidazolidin-2-one is a key precursor in the synthesis of a novel class of antimitotic
prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs).
These prodrugs are designed for targeted activation in cancer cells that overexpress the
cytochrome P450 1A1 (CYP1Al) enzyme.

CYPl1lA1l-Mediated Bioactivation

The mechanism of action involves the bioactivation of the PAIB-SO prodrug by CYP1A1. This
enzyme, often highly expressed in resistant breast cancer cells but largely absent in normal
tissues, metabolizes the prodrug. The process involves a C-hydroxylation on the alkyl side
chain of the imidazolidin-2-one moiety. This is followed by a spontaneous N-dealkylation, which
releases the active antimitotic agent, a Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate
(PIB-SO). The active PIB-SO then exerts its cytotoxic effects by disrupting microtubule
dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
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Fig. 2: Mechanism of action for 1-phenylimidazolidin-2-one based prodrugs.

Antiproliferative Activity of Derivatives
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Derivatives based on the 1-phenylimidazolidin-2-one scaffold have demonstrated potent
antiproliferative activity against various cancer cell lines, particularly those with high CYP1Al
expression. The activity is often quantified by the half-maximal inhibitory concentration (ICso).

Derivative Class Cell Line ICs0 Range (M) Key Findings

N High selectivity and
CYP1Al-positive o ]
PYRAIB-SOs 0.03-3.3 strong antiproliferative
breast cancer cells o
activity.

] Exhibit potent
Various breast cancer o .
PAIB-SOs ] Nanomolar range antimitotic activity
cell lines ) o
upon bioactivation.

PYRAIB-SOs: Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates

Experimental Protocol: Sulforhodamine B (SRB) Assay
for Antiproliferative Activity

The SRB assay is a widely used colorimetric method to measure drug-induced cytotoxicity and
cell proliferation. It relies on the ability of the sulforhodamine B dye to bind to protein
components of cells fixed with trichloroacetic acid (TCA).[3][4][5][6]

1. Cell Seeding:
e Harvest and count cells from culture.

o Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000
cells/well).

e Incubate for 24 hours at 37°C in a 5% CO:2 incubator to allow for cell attachment.[4]
2. Compound Treatment:

e Prepare serial dilutions of the test compounds (e.g., PAIB-SO derivatives) in the appropriate
cell culture medium.
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Add the diluted compounds to the wells. Include untreated cells as a negative control and a
known cytotoxic agent as a positive control.

Incubate the plates for the desired exposure time (e.g., 48-72 hours).
. Cell Fixation:

After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the
cells.[5]

Incubate the plates at 4°C for at least 1 hour.[7]
. Staining:

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove
TCA and medium components.[3][7]

Allow the plates to air-dry completely.

Add 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room
temperature for 30 minutes.[3][7]

. Solubilization and Measurement:
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]
Allow the plates to air-dry.
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
Shake the plates on an orbital shaker for 5-10 minutes.[3][4]

Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.

[31[7]
. Data Analysis:

The percentage of cell viability is calculated relative to the untreated control cells.
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e The ICso value is determined by plotting the percentage of cell viability against the logarithm
of the compound concentration and fitting the data to a dose-response curve.[4]

Conclusion

1-Phenylimidazolidin-2-one stands out as a valuable and versatile scaffold in modern drug
discovery. Its straightforward synthesis and amenability to chemical modification have
established it as a cornerstone for developing sophisticated prodrug strategies. The success of
its derivatives as potent antimitotic agents, selectively activated by CYP1A1 in cancer cells,
underscores the potential of this chemical entity in creating targeted therapies with improved
efficacy and reduced systemic toxicity. Future research will likely continue to explore novel
derivatives and expand their therapeutic applications beyond oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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